molecular formula C12H14N2O B13201184 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one

3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one

Cat. No.: B13201184
M. Wt: 202.25 g/mol
InChI Key: WSOZFCYHVABWHX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one is a synthetic organic compound featuring a dihydroquinolin-2-one core. Its structure includes:

  • 8-ethyl substituent: Enhances lipophilicity and may influence metabolic stability.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(aminomethyl)-8-ethyl-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-2-8-4-3-5-9-6-10(7-13)12(15)14-11(8)9/h3-6H,2,7,13H2,1H3,(H,14,15)

InChI Key

WSOZFCYHVABWHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C(=C2)CN

Origin of Product

United States

Preparation Methods

Table 1. Effect of Substituents on the 8-Position of Quinoline

Compound Substituent Method of Introduction Yield (%) Notes
12a Ethyl Lithiation + ethyl iodide 75 Regioselective at 8-position
12b Methyl Cross-coupling 70 Slightly less activity
12c Propyl Lithiation + propyl bromide 68 Longer alkyl chain
12d Ethyl Cross-coupling 73 High regioselectivity

Note: These data exemplify the regioselectivity and yields typical for alkylation at the 8-position.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Safety Profile
3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one Dihydroquinolin-2-one 8-ethyl, 3-aminomethyl C₁₂H₁₄N₂O* Potential CNS modulation (inferred) Likely skin/eye irritant†
3-(Aminomethyl)pyridine Pyridine 3-aminomethyl C₆H₈N₂ Industrial intermediate Severe skin/eye damage
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid Hexanoic acid derivative 3-aminomethyl, 5-methyl C₈H₁₇NO₂ FDA-approved anticonvulsant CNS side effects (e.g., dizziness)
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-1,2-dihydroquinolin-2-one Dihydroquinolin-2-one 8-dimethylaminoethylamino, 3-methyl C₁₄H₁₉N₃O Receptor-targeting (e.g., kinase inhibition) No direct safety data
5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Dihydroquinolin-2-one 5-acetyl, 8-benzyloxy C₁₈H₁₅NO₃ Photostability studies Limited toxicity data

*Inferred formula based on structural analogs. †Predicted based on 3-(Aminomethyl)pyridine’s hazards .

Key Findings

Structural Flexibility: The dihydroquinolin-2-one core allows diverse substitutions. For example:

  • 8-ethyl vs. 8-benzyloxy (): Ethyl groups may improve membrane permeability compared to bulkier benzyloxy substituents.
  • 3-aminomethyl vs.

Biological Activity: Pregabalin’s aminomethyl-hexanoic acid structure enables GABA analog activity , whereas dihydroquinolinone derivatives (e.g., ) are explored for kinase or receptor modulation. The target compound’s ethyl and aminomethyl groups suggest possible CNS or antimicrobial applications, though empirical data is lacking.

Safety Considerations: 3-(Aminomethyl)pyridine’s acute toxicity (skin/eye damage) implies that handling the target compound may require similar protective measures.

Biological Activity

3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a quinoline core with an aminomethyl group at the 3-position and an ethyl group at the 8-position. Its molecular formula is C13_{13}H15_{15}N1_{1}O, and it has a molecular weight of approximately 201.27 g/mol. The presence of these functional groups enables various interactions with biological molecules, enhancing its pharmacological potential.

The biological activity of 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the quinoline core can participate in π-π stacking interactions with aromatic residues. These interactions modulate the activity of target proteins, leading to various biological effects including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is crucial for its potential therapeutic applications.
  • Receptor Modulation : It may alter receptor activity, impacting signal transduction pathways.

Antimicrobial Activity

Research indicates that 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, it demonstrated significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.

Cell Line IC50_{50} (µM) Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest

Anti-inflammatory Activity

3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one also possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study published in Pharmacological Research reported that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation, leading to increased caspase activity and DNA fragmentation .
  • Antimicrobial Study : Another study demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Study : Research highlighted the compound's ability to inhibit NF-kB signaling pathways in macrophages, thereby reducing inflammation markers .

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